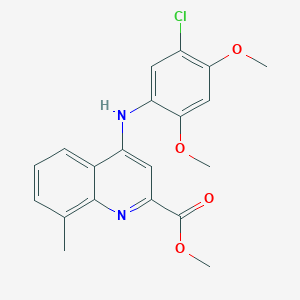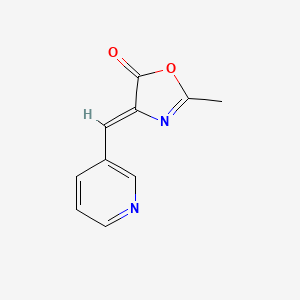
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C23H21F3N2O3 and its molecular weight is 430.427. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research demonstrates the synthesis and characterization of new pyrazole derivatives, showcasing their potential as antimicrobial agents. For example, Bhat et al. (2016) synthesized a new series of pyrazole compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as inhibitors of specific enzymes like the E. coli MurB enzyme (Bhat et al., 2016).
Catalysis and Synthesis Methodologies
The development of novel synthesis methodologies for heterocyclic compounds is another significant area of research. For instance, Katayama et al. (2016) explored an electrochemical reduction process in the presence of carbon dioxide to synthesize succinic acid derivatives, highlighting innovative approaches to carbon-carbon bond formation (Katayama et al., 2016).
Optical and Electronic Properties
Research into the optical and electronic properties of fluorinated poly(pyrazole) ligands, as conducted by Pedrini et al. (2020), points to the potential of such compounds in sensing applications. The study delves into the synthesis, crystal structure, and properties of fluorinated bis(pyrazoles), investigating their interaction with gases and solvents and their dielectric properties, which could be pertinent to the development of materials for electronic devices (Pedrini et al., 2020).
Antioxidant and Antidiabetic Potential
The exploration of the antioxidant and α-glucosidase inhibitory activities of Schiff bases tethered to triazole and pyrazole rings underscores the potential pharmaceutical applications of these compounds. Pillai et al. (2019) conducted such a study, revealing significant inhibitory potentials, which suggests these compounds could be explored further for their therapeutic benefits (Pillai et al., 2019).
Propriétés
IUPAC Name |
3-[1-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazol-4-yl]propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c1-15-5-9-17(10-6-15)21(29)28-14-19(20(27-28)23(24,25)26)4-3-13-31-22(30)18-11-7-16(2)8-12-18/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDQENDDPMAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)CCCOC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)


![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)
![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)

![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)
![3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2641537.png)

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)
